5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, with the chemical formula and a molecular weight of 265.27 g/mol, is a heterocyclic compound that exhibits significant biological activity. This compound is classified as a pyrazole derivative, which is known for its diverse applications in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for research in drug development.
The synthesis of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods, primarily involving the reaction of substituted pyrazoles with appropriate carboxylic acid derivatives. One common synthetic route involves the condensation of 2-pyridinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole structure. Following this, carboxylation can be performed using carbon dioxide in the presence of a suitable base to introduce the carboxylic acid group at the 3-position of the pyrazole ring .
Technical Details:
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
Technical Details:
These reactions often require specific conditions such as temperature control and solvent selection to optimize yields and selectivity.
The mechanism of action for 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific biological targets, including enzymes and receptors. The compound has shown potential as an inhibitor for certain kinases and has been investigated for its role in modulating signaling pathways involved in cancer and inflammation.
Process:
The physical properties of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid include:
Chemical Properties:
Relevant Data:
The compound's stability and reactivity are influenced by its functional groups, particularly the carboxylic acid which can participate in hydrogen bonding.
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid finds applications primarily in scientific research:
This compound exemplifies the potential of pyrazole derivatives in drug discovery and development, highlighting their versatility and importance in modern medicinal chemistry.
The synthesis of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (MW: 265.27, C₁₅H₁₁N₃O₂) relies on strategic fragment coupling. The foundational approach involves reacting furandione 1 (dimethyl acetylenedicarboxylate, DMAD) with 2-hydrazinopyridine to form the pyrazole-3-carboxylate core. Cyclization yields the key intermediate 1H-pyrazole-3-carboxylic acid (2), which undergoes decarboxylation to give the 4-benzoyl-5-phenyl-1-(pyridin-2-yl)pyrazole derivative 3. Subsequent Fischer esterification of 2 with diverse alcohols (e.g., methanol, ethanol) generates ester derivatives 4, demonstrating adaptability for downstream modifications [1] [2].
Cyclocondensation reactions expand structural diversity. Hydrazine hydrate or phenylhydrazine reacts with the carboxylic acid intermediate 2 to form pyrazolo[3,4-d]pyridazinone derivatives (5). This one-pot annulation leverages nucleophilic attack at the carboxyl carbonyl, followed by dehydration and ring closure. The method efficiently constructs fused heterocycles, enhancing the compound’s utility in medicinal chemistry [1] [2].
Table 1: Cyclocondensation Products from Intermediate 2
Nucleophile | Product Class | Key Application |
---|---|---|
Hydrazine hydrate | Pyrazolo[3,4-d]pyridazinone | Heterocyclic scaffolds |
Phenylhydrazine | N-Phenyl analog | Bioactive precursor |
Palladium-catalyzed Suzuki reactions enable regioselective arylations. A pyridine-pyrazole/Pd(II) complex (derived from carboxylated ligands) catalyzes couplings between aryl halides and boronic acids in aqueous ethanol under microwave irradiation. Key conditions include:
Table 2: Suzuki Reaction Performance with Aryl Halides
Aryl Halide | Conversion (%) | Key Condition |
---|---|---|
4-Bromoacetophenone | 99 | KOH, H₂O/EtOH |
2-Bromobenzaldehyde | 80.3 | KOH, H₂O/EtOH |
4-Chlorobromobenzene | 90.8 | Selective mono-coupling |
1.4. In Situ Generation of Metal ComplexesThe pyrazole carboxylic acid scaffold forms bioactive metal complexes. Copper(II) ions induce in situ structural remodeling of pyridyl-pyrazole precursors, yielding dinuclear complexes like [Cu₂(L₂)₂]·CH₃OH (4). X-ray crystallography confirms square-planar coordination, with the deprotonated ligand acting as a N,O-chelator. Complex 4 exhibits selective antitumor activity against HepG2 (IC₅₀ = 10.66 μM) and A549 cells (IC₅₀ = 28.09 μM) while sparing normal liver cells (HL-7702) [6].
Table 3: Antitumor Activity of Copper Complex 4
Cell Line | IC₅₀ (μM) | Selectivity vs. Normal Cells |
---|---|---|
HepG2 | 10.66 | High (no toxicity to HL-7702) |
A549 | 28.09 | Moderate |
Microwave irradiation dramatically enhances efficiency in synthesizing pyrazole-carboxylic acid hybrids. Conventional esterification or cyclocondensation (requiring 7–9 hours at reflux) is reduced to 9–10 minutes under microwave conditions. Key improvements include:
Table 4: Microwave vs. Conventional Synthesis Efficiency
Derivative | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |
---|---|---|---|
4a (R = C₆H₅) | 77 | 92 | 420 min → 10 min |
4e (R = 4-NO₂-C₆H₄) | 58 | 79 | 420 min → 8 min |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: